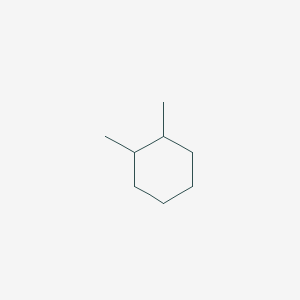

1,2-Dimethylcyclohexane

Vue d'ensemble

Description

1,2-Dimethylcyclohexane is a disubstituted cyclohexane . It has been known to form plastic crystals which can be supercooled to show a glass transition at a certain temperature . It has three stereoisomers .

Synthesis Analysis

The synthesis of 1,2-Dimethylcyclohexane involves conformational analysis to determine the most stable conformation of the compound . The steric effects of each substituent, along with any additional steric interactions, must be taken into account for both chair conformations .

Molecular Structure Analysis

The molecular formula of 1,2-Dimethylcyclohexane is C8H15 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

1,2-Dimethylcyclohexane has been involved in various chemical reactions. For instance, it has been oxidized by O2 in the presence of iron (II)-bispidine complexes . It also undergoes a reaction with the ethylene glycol acetal of acrolein in methylene chloride in the presence of 25 mol % of BF3.0Et2 at -78 to -10°C for 2 hours .

Physical And Chemical Properties Analysis

1,2-Dimethylcyclohexane has a boiling point of 125.9±7.0 °C at 760 mmHg and a vapour pressure of 14.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 34.9±0.8 kJ/mol .

Applications De Recherche Scientifique

Conformational Analysis

1,2-Dimethylcyclohexane is often used in conformational analysis studies . The molecule has two chair conformations, each with one methyl group in an equatorial position and one in an axial position . This makes it a useful model for studying the effects of steric strain and the stability of different conformations .

Study of Steric Effects

The molecule is also used to study steric effects in organic chemistry . When one substituent is axial and the other is equatorial, the most stable conformation will be the one with the bulkiest substituent in the equatorial position . This helps in understanding the principles of molecular stability.

Synthesis of Spiro and Heterocyclic Compounds

1,2-Dimethylcyclohexane can be used as a synthon for the synthesis of several spiro and heterocyclic compounds . These compounds have a wide range of applications in various fields, including industrial processes .

Preparation of Divergent Organic Compounds

The molecule and its derivatives are suitable precursors for the preparation of divergent organic compounds . For example, chromene derivatives, which possess anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-HIV and anti-bacterial activities .

Green Chemistry

With the increasing environmental concerns, green chemistry has attracted major scientific and commercial interest in recent years . 1,2-Dimethylcyclohexane can be used in multicomponent one-pot reactions, an efficient and economical procedure, with wide uses in the preparation of heterocycles molecules .

Organic Transformations in Aqueous Media

Organic transformation takes place in aqueous media gives a clean, environmentally safe, and cost-effective approach . 1,2-Dimethylcyclohexane can be used in such transformations, contributing to the development of sustainable chemical processes .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,2-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJLSYJROEPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858730 | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.5 [mmHg] | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,2-Dimethylcyclohexane | |

CAS RN |

583-57-3 | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

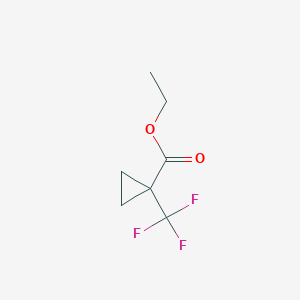

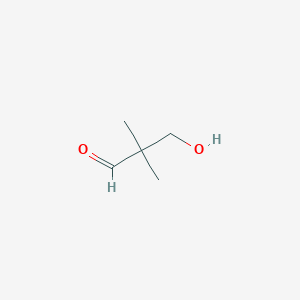

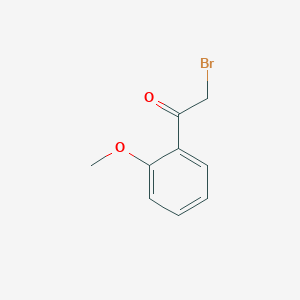

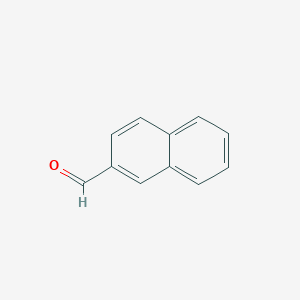

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

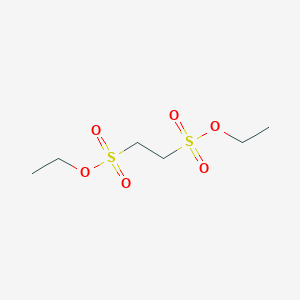

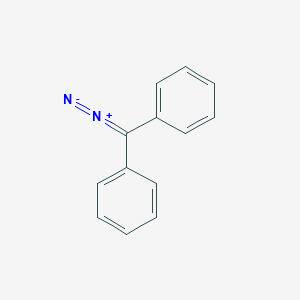

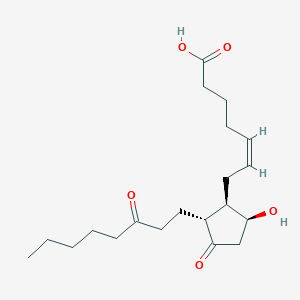

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2-dimethylcyclohexane?

A1: 1,2-Dimethylcyclohexane has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: Are there any spectroscopic data available for differentiating cis- and trans-1,2-dimethylcyclohexane?

A2: Yes, 13C NMR spectroscopy can distinguish between cis- and trans-1,2-dimethylcyclohexane. At low temperatures (169 K), the 13C NMR spectrum of trans-1,2-dimethylcyclohexane shows a single peak for the methyl carbons due to the predominance of the trans-diaxial conformation. []

Q3: What is the solubility of 1,2-dimethylcyclohexane in water?

A3: The mole fraction solubility of 1,2-dimethylcyclohexane isomers (89.3 mol % trans and 10.7 mol % cis) in water at 30 °C is (0.80 ± 0.02) × 10-6 for the trans isomer and (1.09 ± 0.01) × 10-6 for the cis isomer. The solubility increases by a factor of approximately 40 when the temperature is raised from 30 °C to 180 °C. []

Q4: How does the aqueous solubility of 1,2-dimethylcyclohexane compare to other C8 nonaromatic hydrocarbons?

A4: Studies on the aqueous solubility of various C8 nonaromatic hydrocarbons, including 1,2-dimethylcyclohexane, revealed that molecular structure significantly impacts their solubility and related thermodynamic functions. []

Q5: Does the conformation of 1,2-dimethylcyclohexane affect its physical properties?

A5: Yes, the cis and trans conformations of 1,2-dimethylcyclohexane exhibit different packing efficiencies, influencing their densities. The cis isomer has a higher density than the trans isomer. []

Q6: Can 1,2-dimethylcyclohexane be used to assess the activity of hydrocracking catalysts?

A6: Yes, the transformation of o-xylene during the hydrocracking of n-heptane, in the presence of 1,2-dimethylcyclohexane, can be used to evaluate the acid and hydrogenating activities of bifunctional hydrocracking catalysts. The formation of dimethylcyclohexanes and trimethylcyclopentanes, through hydrogenation, serves as an indicator of the catalyst's hydrogenating activity. []

Q7: What is the role of 1,2-dimethylcyclohexane in stereoselective alkane oxidation studies?

A7: Cis-1,2-dimethylcyclohexane serves as a model substrate for investigating the stereoselectivity of various catalysts in alkane oxidation reactions. For instance, researchers have studied the use of cobalt π-complexes with meta-chloroperoxybenzoic acid (MCPBA) [], iron bispidine complexes with dioxygen [], and cobalt complexes with isoindole-based ligands and m-CPBA [] for the stereoselective oxidation of cis-1,2-dimethylcyclohexane.

Q8: How does the choice of promoter affect the stereoselectivity of 1,2-dimethylcyclohexane oxidation catalyzed by a heterometallic CoIIIZnII Schiff base complex?

A8: Research indicates that the stereoselectivity of cis-1,2-dimethylcyclohexane hydroxylation, catalyzed by a heterometallic CoIIIZnII Schiff base complex, is significantly influenced by the choice of promoter. While acetic acid leads to a non-stereoselective pathway involving long-lived free carbon radicals, nitric acid promotes a stereoselective pathway without the involvement of such radicals. []

Q9: How does the position of methyl groups on cyclohexane affect its reactivity in hydrogen atom transfer reactions?

A9: The position of methyl groups on cyclohexane plays a crucial role in hydrogen atom transfer (HAT) reactions. Studies with cumyloxyl radical (CumO•) revealed that tertiary equatorial C-H bonds are significantly more reactive than tertiary axial C-H bonds due to strain release in the transition state. []

Q10: How does the stereochemistry of 1,2-dimethylcyclohexane affect its reactivity with dioxiranes and metal-oxo species?

A10: The stereochemistry of 1,2-dimethylcyclohexane significantly influences its reactivity with oxidants like dioxiranes and nonheme metal-oxo species. The observed reactivity patterns mirror those observed with CumO•, highlighting the importance of steric factors in these reactions. []

Q11: Have there been attempts to model the adsorption of 1,2-dimethylcyclohexane in chiral single-walled carbon nanotubes (SWCNTs)?

A11: Yes, atomistic simulations have been employed to investigate the potential of enantiopure SWCNTs as enantiospecific adsorbents for chiral molecules like trans-1,2-dimethylcyclohexane. The simulations revealed strong adsorption of both enantiomers within the nanotubes, but the energy differences between them were negligible, suggesting limited enantiospecificity. []

Q12: Can computational methods predict the conformational preferences of 1,2-dihalocyclohexanes within alleno-acetylenic cages (AACs)?

A12: X-ray co-crystal structures of 1,2-dihalocyclohexanes within enantiopure AACs, combined with theoretical calculations, provided detailed insights into the conformational preferences of these guests within the host cavity. These analyses demonstrated that the host imposes minimal structural changes on the guest, allowing for accurate studies of the elusive axial/diaxial conformers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)